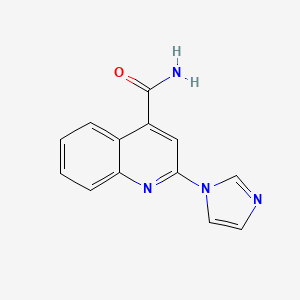

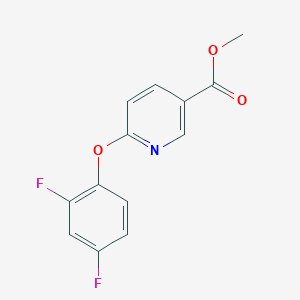

![molecular formula C9H14N4O2 B1398154 [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 1374407-94-9](/img/structure/B1398154.png)

[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid

Descripción general

Descripción

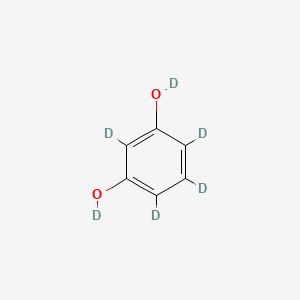

“[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid” is a chemical compound with the molecular formula C9H14N4O2 . It appears as a solid or liquid .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at C-5 position .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

“[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid” appears as a solid or liquid . It has a molecular weight of 210.23 g/mol.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Tetrazoles like [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid are synthesized as intermediates in various chemical processes. For instance, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a similar compound, was synthesized for metabolic profiling studies in drug discovery (Maxwell & Tran, 2017).

Coordination Chemistry : Compounds like 2-(1H-imidazol-1-yl)acetic acid, structurally similar to the compound , have been used to synthesize complex coordination polymers and macrocyclic structures, highlighting their potential in materials chemistry (Gan & Tang, 2011).

Chemical Structure Characterization : Detailed spectroscopic and crystallographic studies are conducted to understand the structure and reactivity of similar tetrazole-based compounds (Pagacz-Kostrzewa et al., 2013).

Biological and Medicinal Applications

Antifungal Activities : Certain tetrazolyl-acetates, which share functional groups with the compound , have been found to exhibit significant antifungal activities, offering insights into potential pharmaceutical applications (Xie et al., 2009).

Enzyme Inhibition Studies : Analogous compounds have been studied for their enzyme inhibitory activities, such as inhibiting xanthine oxidase, suggesting potential therapeutic uses (Ikram et al., 2015).

Antiviral Activity : Tetrazolylpyrimidines, which are structurally related, have shown moderate in vitro activity against influenza A virus, indicating the potential of tetrazole derivatives in antiviral drug development (Ostrovskii et al., 2021).

Material Science and Catalysis

Catalytic Applications : Tetrazole-based compounds are used as ligands in catalytic processes like the Heck reaction, demonstrating their utility in organic synthesis and material science (Gupta et al., 2004).

Complex Formation : Research into complex formation with metals like palladium using tetrazolylacetic acids indicates potential applications in creating new materials or catalysts (Protas et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

2-[1-(tetrazol-1-yl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c14-8(15)6-9(4-2-1-3-5-9)13-7-10-11-12-13/h7H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBFJYXIZREMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1398078.png)

![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1398080.png)

![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)